Pancuronium Versus Vecuronium and Rocuronium: Quantified Onset Time Differentiation
In a head-to-head clinical study comparing three aminosteroid NMBAs under standardized induction conditions, pancuronium (0.14 mg/kg) exhibited an intermediate onset time of 125.0 ± 10.0 seconds, which was 51% slower than rocuronium (0.6 mg/kg) at 90.0 ± 22.1 seconds but 104% faster than vecuronium (0.1 mg/kg) at 256.0 ± 18.4 seconds [1]. This quantitative positioning confirms that pancuronium is not the agent of choice when the fastest possible onset (i.e., rapid sequence induction) is required, yet it provides a reliably rapid onset relative to the first-generation aminosteroid vecuronium, which may be relevant in settings where rocuronium's ultra-rapid onset is unnecessary or where its higher acquisition cost is a limiting factor.
| Evidence Dimension | Onset time (seconds) to zero count of post-tetanic count (PTC) |
|---|---|
| Target Compound Data | 125.0 ± 10.0 seconds (pancuronium 0.14 mg/kg) |
| Comparator Or Baseline | Vecuronium: 256.0 ± 18.4 seconds (0.1 mg/kg); Rocuronium: 90.0 ± 22.1 seconds (0.6 mg/kg) |
| Quantified Difference | 51% slower than rocuronium; 104% faster than vecuronium |
| Conditions | Train-of-four monitoring of adductor pollicis muscle following ulnar nerve stimulation (2 Hz, 40 mA) every 10 seconds under standardized anesthesia induction |
Why This Matters
This data enables evidence-based selection: pancuronium is suitable when intermediate onset speed is acceptable and the specific benefit of long duration is desired.
- [1] Park CM, Ryu KH, Kim SN, Ahn BI. Clinical Study of the Onset Time of Rocuronium. Korean J Anesthesiol. 1996;30(2):194-197. doi:10.4097/kjae.1996.30.2.194. View Source
